4-bromobut-3-en-1-ol
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Overview
Description
4-Bromobut-3-en-1-ol is an organic compound with the molecular formula C₄H₇BrO. It is a primary alcohol with a bromine atom attached to the third carbon of a butene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobut-3-en-1-ol can be synthesized through various methods. One common method involves the bromination of but-3-en-1-ol. The reaction typically uses a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, reducing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromobut-3-en-1-ol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: 4-Bromo-3-butenoic acid.
Reduction: But-3-en-1-ol.
Substitution: 4-Hydroxybut-3-en-1-ol or 4-Aminobut-3-en-1-ol.
Scientific Research Applications
4-Bromobut-3-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromobut-3-en-1-ol involves its interaction with various molecular targets. For instance, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Bromo-3-buten-1-ol: An isomer with the bromine atom attached to the third carbon, similar reactivity but different spatial arrangement.
4-Chlorobut-3-en-1-ol: Similar structure with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromobut-3-en-1-ol is unique due to its combination of a vinyl bromide and a primary alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
854471-95-7 |
---|---|
Molecular Formula |
C4H7BrO |
Molecular Weight |
151.00 g/mol |
IUPAC Name |
(E)-4-bromobut-3-en-1-ol |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1+ |
InChI Key |
HWSVHRDXHIRTMJ-HNQUOIGGSA-N |
Isomeric SMILES |
C(CO)/C=C/Br |
Canonical SMILES |
C(CO)C=CBr |
Purity |
95 |
Origin of Product |
United States |
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